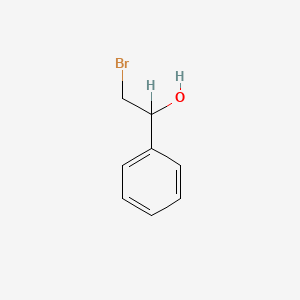

2-Bromo-1-phenylethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHHEUQBMDBSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941844 | |

| Record name | 2-Bromo-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2425-28-7, 199343-14-1 | |

| Record name | α-(Bromomethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Bromomethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(bromomethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-phenylethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-phenylethanol is a vital chiral building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of enantiomerically pure drug candidates. Its structure, featuring a phenyl group, a hydroxyl group, and a bromine atom on a two-carbon chain, offers a versatile scaffold for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, application in reactions, and analytical characterization.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Density | 1.503 g/cm³[1][2] |

| Boiling Point | 261.6 °C at 760 mmHg[1][2] |

| Melting Point | 39 °C |

| Flash Point | 135.6 °C[1][2] |

| Solubility | Soluble in organic solvents, limited solubility in water.[1][2] |

| Refractive Index | 1.5800 (estimate) |

Chemical Properties

| Property | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 2425-28-7 (racemic), 73908-23-3 ((R)-enantiomer)[1][4] |

| Chirality | Contains a stereocenter at the carbon bearing the hydroxyl group, existing as (R) and (S) enantiomers.[1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.27 | s | 5H, Ar-H | |

| 4.77 | dd | 4, 8 | 1H, CHOH | |

| 3.40 | m | 2H, CH₂Br | ||

| 3.17 | s | 1H, OH | ||

| ¹³C NMR | 140.3 | Ar-C (quaternary) | ||

| 128.7 | Ar-CH | |||

| 128.5 | Ar-CH | |||

| 126.0 | Ar-CH | |||

| 73.8 | CHOH | |||

| 40.2 | CH₂Br |

Note: NMR data is based on a representative spectrum and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1490, 1450 | Strong | C=C stretch (aromatic ring) |

| ~1060 | Strong | C-O stretch (alcohol) |

| ~700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

| m/z | Interpretation |

| 200/202 | [M]⁺, Molecular ion |

| 107 | [M - CH₂Br]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below, offering guidance for laboratory preparation.

Synthesis via Bromination of Styrene

This method involves the reaction of styrene with a bromine source in the presence of water to form the bromohydrin.

Materials:

-

Styrene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve styrene in a mixture of DMSO and water.

-

Cool the mixture in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) in portions while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Enantioselective Synthesis via Asymmetric Reduction of 2-Bromoacetophenone

This protocol describes the synthesis of enantiomerically enriched this compound using a chiral catalyst.

Materials:

-

2-Bromoacetophenone

-

(R)- or (S)-CBS-oxazaborolidine catalyst

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the CBS catalyst in anhydrous THF at 0-5 °C under an inert atmosphere, add borane dimethyl sulfide complex dropwise.

-

Add a solution of 2-bromoacetophenone in anhydrous THF to the catalyst mixture at a rate that maintains the internal temperature below 5 °C.[5]

-

Monitor the reaction by TLC until the starting material is consumed.[5]

-

Carefully quench the reaction by the slow addition of methanol.[5]

-

Add saturated aqueous ammonium chloride and extract the product with ethyl acetate.[5]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.[5]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

β2-Adrenergic Receptor Signaling Pathway

(R)-2-Bromo-1-phenylethanol serves as a precursor to compounds that can interact with adrenergic receptors. The diagram below illustrates the signaling cascade initiated by a β2-adrenergic receptor agonist.

Caption: Simplified signaling pathway of a β2-adrenergic receptor agonist.

References

A Technical Guide to (R)-2-Bromo-1-phenylethanol: Synthesis, Properties, and Applications

This technical guide provides an in-depth overview of (R)-2-Bromo-1-phenylethanol, a chiral alcohol that serves as a critical intermediate in the synthesis of pharmaceutically active compounds. The document details its physicochemical properties, outlines validated experimental protocols for its enantioselective synthesis, and discusses its applications in drug development, catering to researchers, scientists, and professionals in the field.

Core Properties of (R)-2-Bromo-1-phenylethanol

(R)-2-Bromo-1-phenylethanol is a chiral compound whose stereochemistry is essential for the biological activity of many target molecules.[1] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 73908-23-3[2][3][4] |

| Molecular Formula | C₈H₉BrO[2][3] |

| Molecular Weight | 201.06 g/mol [2][3][4] |

| Melting Point | 54-56 °C[5] |

| Boiling Point | 243.5 °C (Predicted)[5] |

| Density | 1.470 g/cm³ (Predicted)[5] |

| Appearance | Colorless to pale yellow liquid or solid[4] |

Enantioselective Synthesis of (R)-2-Bromo-1-phenylethanol

The production of enantiomerically pure (R)-2-Bromo-1-phenylethanol is paramount for its use in pharmaceutical synthesis. The most prevalent strategies involve the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone, through either chemocatalysis or biocatalysis.[1]

Comparison of Key Synthetic Methods

The selection of a synthetic route often depends on factors such as yield, enantioselectivity, cost, and scalability. Below is a comparison of two primary methods.

| Parameter | Catalytic Asymmetric Reduction | Biocatalytic Asymmetric Reduction |

| Starting Material | 2-Bromoacetophenone | 2-Bromoacetophenone |

| Catalyst | (R)-Methyl-CBS-oxazaborolidine | Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH)[1][6] |

| Reducing Agent | Borane dimethyl sulfide complex (BH₃·DMS) | NADPH/NADH (with cofactor regeneration system)[2] |

| Typical Yield | High | High |

| Enantiomeric Excess (ee) | >95% | >99% |

Experimental Protocols

Detailed methodologies for the chemical and biological synthesis of (R)-2-Bromo-1-phenylethanol are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent batches.

Protocol 1: Asymmetric Reduction using a CBS Catalyst

This method employs the Corey-Bakshi-Shibata (CBS) catalyst for the highly enantioselective reduction of 2-bromoacetophenone.[1]

Materials:

-

2-Bromoacetophenone

-

(R)-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane dimethyl sulfide complex (BH₃·DMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl acetate

Procedure:

-

Reaction Setup: Equip a multi-neck, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Charge the flask with anhydrous THF and cool it to 0-5 °C using an ice bath.[1]

-

Catalyst and Borane Addition: Add (R)-Methyl-CBS-oxazaborolidine (0.1 equivalents) to the cooled THF. Subsequently, add borane dimethyl sulfide complex (1.0-1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 15 minutes.[1]

-

Substrate Addition: Prepare a solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 5 °C.[1]

-

Quenching: After the reaction is complete, carefully quench it by the slow, dropwise addition of methanol at 0-5 °C to decompose excess borane. Allow the mixture to warm to room temperature and stir for 30 minutes.[1]

-

Work-up: Add saturated aqueous NH₄Cl and stir for another 30 minutes. Separate the organic layer and extract the aqueous layer three times with dichloromethane or ethyl acetate.[1]

-

Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (R)-2-Bromo-1-phenylethanol.[1]

Protocol 2: Biocatalytic Asymmetric Reduction

This protocol utilizes a whole-cell system expressing a ketoreductase (KRED) or alcohol dehydrogenase (ADH) for the enantioselective reduction of 2-bromoacetophenone. This approach is considered a green chemistry alternative.[6]

Materials:

-

2-Bromoacetophenone

-

E. coli cells expressing a suitable ketoreductase

-

Glucose (as co-substrate for cofactor regeneration)

-

Yeast extract and Peptone (for culture medium)

-

Phosphate buffer (e.g., pH 7.0)

-

Isopropanol or DMSO (as a co-solvent)

-

Ethyl acetate

Procedure:

-

Cell Culture and Harvest: Cultivate the E. coli strain expressing the desired ketoreductase in a suitable growth medium. Harvest the cells via centrifugation.[6]

-

Biotransformation Setup: Resuspend the harvested cells in a phosphate buffer containing glucose. Transfer this cell suspension to a bioreactor or a large flask.[1]

-

Substrate Addition: Dissolve 2-bromoacetophenone in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO and add it to the cell suspension.[1][6]

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation for 12-24 hours. Monitor the reaction progress and enantiomeric excess by chiral HPLC.[1][6]

-

Extraction: Upon completion, extract the mixture with ethyl acetate. Combine the organic layers.[6]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-Bromo-1-phenylethanol. Further purification can be performed if necessary.[6]

Applications in Drug Development

(R)-2-Bromo-1-phenylethanol is a valuable chiral precursor, particularly in the synthesis of β2-adrenoceptor agonists used in the treatment of asthma and other respiratory conditions. The specific (R)-configuration at the hydroxyl-bearing carbon is often crucial for potent and selective interaction with the target receptor. The bromo group acts as a versatile chemical handle for introducing an amine group, which is a key structural feature of the phenylethanolamine scaffold found in many β2-agonists.[2]

The therapeutic effect of these agonists is mediated through the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to smooth muscle relaxation in the airways.

References

Synthesis of Racemic 2-Bromo-1-phenylethanol from 1-Phenylethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 2-bromo-1-phenylethanol from 1-phenylethanol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines the primary synthetic methodologies, reaction mechanisms, and detailed experimental protocols, supported by quantitative data and visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable chiral building block in organic synthesis. While its enantiomerically pure forms are often sought after for specific applications, the racemic mixture serves as a crucial precursor for various downstream applications, including the preparation of other racemic compounds or as a starting material for chiral resolution. The direct bromination of 1-phenylethanol is a common and straightforward approach to obtaining this compound. This guide will focus on methods that yield the racemic product, a critical consideration for processes where stereocontrol at this stage is not required or desired.

Synthetic Approaches and Mechanisms

The synthesis of racemic this compound from 1-phenylethanol can be achieved through several methods, primarily involving the substitution of the hydroxyl group with a bromine atom. The choice of brominating agent and reaction conditions dictates the reaction mechanism and, consequently, the stereochemical outcome. To obtain a racemic product from a racemic or achiral starting material, methods proceeding through a planar intermediate or those that ensure racemization are preferred.

Radical Bromination using N-Bromosuccinimide (NBS)

The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator or light is a well-established method for benzylic bromination.[1][2][3] This reaction proceeds via a free radical chain mechanism, which is ideal for producing a racemic product from a racemic starting material. The key intermediate is a resonance-stabilized benzylic radical, which is planar, allowing for the subsequent attack by a bromine radical from either face with equal probability, leading to a racemic mixture of the product.

The mechanism involves three main stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV light to generate a bromine radical from NBS.

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-phenylethanol to form a resonance-stabilized benzylic radical and HBr. This is followed by the reaction of the benzylic radical with a bromine source (Br₂ generated in situ from the reaction of HBr with NBS) to yield the product and a new bromine radical.

-

Termination: The reaction is terminated by the combination of any two radical species.

Bromination using Hydrobromic Acid (HBr)

Direct treatment of 1-phenylethanol with hydrobromic acid can also yield this compound. The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions. For the formation of a racemic product, conditions favoring an S(_N)1 mechanism are ideal, as it involves the formation of a planar benzylic carbocation intermediate. This intermediate can then be attacked by a bromide ion from either side, resulting in a racemic mixture.

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of racemic this compound from 1-phenylethanol.

Method 1: Bromination using Sodium Chlorate and Hydrobromic Acid

This method, adapted from a patented procedure, describes the mono-bromination of 1-phenylethanol.[4]

Materials:

-

1-Phenylethanol (1 equiv.)

-

5M Sodium chlorate (NaClO₃) solution (1 equiv.)

-

3M Hydrobromic acid (HBr) solution (2 equiv.)

-

Ice bath

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄)

-

25 mL round-bottom flask

-

Syringe pump

Procedure:

-

To a 25 mL round-bottom flask, add 1-phenylethanol (e.g., 0.37 mL, 3 mmol, 1 equiv.).

-

Add 5M sodium chlorate solution (0.6 mL, 3 mmol, 1 equiv.) to the flask.

-

Place the flask in an ice bath to cool the solution.

-

Using a syringe pump, slowly add 3M hydrobromic acid solution (2.1 mL, 6 mmol, 2 equiv.) to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

Extract the organic layer with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of dichloromethane and n-hexane (e.g., 1:7 v/v) as the eluent to obtain the final product.

Data Presentation

Reaction Data

| Parameter | Method 1 (NaClO₃/HBr) |

| Starting Material | 1-Phenylethanol |

| Reagents | NaClO₃, HBr |

| Solvent | Water |

| Temperature | 0 °C to room temperature |

| Reaction Time | Monitored by TLC |

| Product | Racemic this compound |

| Yield | Not explicitly stated, but a similar di-bromination reaction yielded 85%[4] |

Spectroscopic Data

The identity and purity of the synthesized racemic this compound can be confirmed by spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ 7.27 (s, 5H, Ar-H), 4.77 (dd, J = 4, 8 Hz, 1H, CHOH), 3.40 (m, 2H, CH₂Br), 3.17 (s, 1H, OH)[5] |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol [6] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of racemic this compound.

Radical Bromination Mechanism with NBS

Caption: Mechanism of radical bromination of 1-phenylethanol with NBS.

S(_N)1 Mechanism with HBr

Caption: S(_N)1 mechanism for the reaction of 1-phenylethanol with HBr.

References

- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 4. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC nomenclature of (R)-(-)-2-Bromo-1-phenylethanol

An In-depth Technical Guide to the IUPAC Nomenclature and Application of (R)-(-)-2-Bromo-1-phenylethanol

Introduction

(R)-(-)-2-Bromo-1-phenylethanol is a chiral organic compound of significant interest in the fields of organic synthesis and pharmaceutical development.[1] Its value lies in its specific three-dimensional structure, which makes it a crucial chiral building block for the asymmetric synthesis of more complex, biologically active molecules.[1][2] This guide provides a comprehensive analysis of its IUPAC nomenclature, physicochemical properties, and its application in enantioselective synthesis, tailored for researchers, scientists, and drug development professionals.

IUPAC Nomenclature Deconstructed

The systematic IUPAC name, (R)-(-)-2-Bromo-1-phenylethanol , provides a precise description of the molecule's structure, including its parent chain, substituents, and stereochemistry.[1]

-

Parent Hydride : The suffix "-ethanol" identifies a two-carbon parent chain (ethane) containing a hydroxyl (-OH) group, classifying the molecule as an alcohol.[1]

-

Principal Functional Group : The hydroxyl group is the principal functional group, and the carbon atom to which it is attached is assigned the lowest possible locant, carbon-1.[1]

-

Substituents :

-

Stereodescriptors :

-

(R)- : This prefix, from the Latin Rectus (right), denotes the absolute configuration at the single stereogenic center (carbon-1). Its assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[1][3]

-

(-)- : This symbol indicates that the compound is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). This is an experimentally determined property and is not directly predictable from the (R/S) configuration.[1]

-

Determination of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The (R) configuration is assigned by prioritizing the four groups attached to the chiral center (carbon-1) based on atomic number.[3][4][5][6]

-

Assign Priorities : The atoms directly bonded to the chiral carbon are ranked by atomic number:

-

Priority 1 : Oxygen (-OH) - Atomic number 8

-

Priority 2 : Carbon of the phenyl group (-C₆H₅) - Atomic number 6. This carbon is further bonded to other carbons.

-

Priority 3 : Carbon of the bromomethyl group (-CH₂Br) - Atomic number 6. This carbon is bonded to a bromine and two hydrogens.

-

Priority 4 : Hydrogen (-H) - Atomic number 1

Tie-breaking: Both the phenyl and bromomethyl groups are attached via carbon. To break the tie, we examine the atoms attached to these carbons. The carbon of the phenyl group is bonded to other carbons. The carbon of the bromomethyl group is bonded to a high-atomic-number bromine atom, giving it higher priority than a carbon bonded only to other carbons and hydrogens in the immediate vicinity of the ring connection. However, the standard convention considers the substituents on the phenyl ring carbons, leading to the phenyl group having a higher priority. A more detailed analysis shows the phenyl group carbon is bonded to (C, C, H) while the bromomethyl carbon is bonded to (Br, H, H). Since Br has a higher atomic number than C, the -CH₂Br group would seem to have higher priority. Let's re-evaluate based on standard rules. The first point of difference is key. For the phenyl group, we go from C-1 to the ring carbons. For the bromomethyl group, we go from C-1 to C-2. The atoms attached to C-1 are O, C(phenyl), C(CH₂Br), and H. The priorities are O > C > C > H. To break the tie between the two carbons, we look at what they are attached to. The phenyl carbon is attached to two other carbons within the ring and implicitly one hydrogen. The C-2 carbon is attached to one bromine and two hydrogens. Since Br (atomic number 35) outranks C (atomic number 6), the -CH₂Br group has a higher priority than the -C₆H₅ group. Therefore, the priorities are: 1: -OH, 2: -CH₂Br, 3: -C₆H₅, 4: -H. Let's re-verify this common point of confusion. The rule is to compare atoms at the first point of difference.

-

Path 1: C-1 -> C(phenyl) -> {C, C, H}

-

Path 2: C-1 -> C(CH2Br) -> {Br, H, H} Comparing the lists {C,C,H} and {Br,H,H} atom by atom, Br > C. Therefore, the -CH₂Br group is priority #2 and the phenyl group is priority #3.

Let's re-assign based on this correct application:

-

Priority 1 : -OH (Oxygen, Z=8)

-

Priority 2 : -CH₂Br (Carbon bonded to Bromine)

-

Priority 3 : -C₆H₅ (Carbon bonded to other Carbons)

-

Priority 4 : -H (Hydrogen, Z=1)

-

-

Orient the Molecule : The molecule is oriented in 3D space so that the lowest priority group (Priority 4: -H) points away from the viewer.

-

Determine Rotation : The direction from priority 1 to 2 to 3 is traced. For this molecule, tracing from -OH (1) → -CH₂Br (2) → -C₆H₅ (3) results in a clockwise rotation. A clockwise rotation corresponds to the (R) configuration.[3][4][6]

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-2-Bromo-1-phenylethanol.

Physicochemical and Spectroscopic Data

The properties of (R)-(-)-2-Bromo-1-phenylethanol are summarized below. These characteristics are essential for its handling, reaction monitoring, and characterization.

| Property | Value |

| Molecular Formula | C₈H₉BrO[7][8][9][10] |

| Molecular Weight | 201.06 g/mol [7][8][9][10] |

| CAS Number | 73908-23-3[7][10][11] |

| Appearance | Colorless to pale yellow liquid[7][9] |

| Density | 1.503 g/cm³[7][9] |

| Boiling Point | 261.6°C at 760 mmHg[7][9] |

| Optical Rotation | (-) Levorotatory[7] |

| Spectroscopic Data | NMR (¹H, ¹³C), IR, and Mass Spectrometry data are available.[1][11] |

Role in Asymmetric Synthesis

The defined stereochemistry of (R)-(-)-2-Bromo-1-phenylethanol makes it a valuable precursor in the synthesis of pharmaceuticals where a specific enantiomer is required for biological activity.[12] Many drugs exhibit stereospecific interactions with biological targets like enzymes and receptors. Using enantiomerically pure starting materials is a key strategy to produce single-enantiomer drugs, avoiding the potential for undesired side effects from other stereoisomers.

Caption: Role of (R)-(-)-2-Bromo-1-phenylethanol in a generalized drug development workflow.

Experimental Protocols for Enantioselective Synthesis

The most common and effective method for preparing enantiomerically pure (R)-(-)-2-Bromo-1-phenylethanol is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone.[1][2][12] This can be achieved using chemical catalysts (e.g., CBS catalysts) or biocatalysts (e.g., alcohol dehydrogenases).[2][12]

Protocol: CBS-Catalyzed Asymmetric Reduction of 2-Bromoacetophenone

This protocol describes the synthesis using a (R)-Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.

Objective : To synthesize (R)-(-)-2-Bromo-1-phenylethanol with high enantiomeric excess.

Materials :

-

2-bromoacetophenone

-

(R)-Methyl-CBS-oxazaborolidine catalyst

-

Borane dimethyl sulfide complex (BH₃-DMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric Acid (1M)

-

Dichloromethane or Ethyl Acetate

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure :

-

Reactor Setup : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

-

Charging the Reactor : The flask is charged with anhydrous THF and cooled to 0-5 °C in an ice bath.[12]

-

Catalyst and Borane Addition : (R)-Methyl-CBS-oxazaborolidine (0.1 eq) is added to the cold THF. Borane dimethyl sulfide complex (1.0-1.2 eq) is then added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for 15 minutes.[12]

-

Substrate Addition : A solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 5 °C.[12]

-

Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching : Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol at 0-5 °C.

-

Work-up : The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, and 1M HCl is added. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[12]

-

Purification : The combined organic layers are washed with saturated aqueous NaHCO₃ and then with brine. The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.[12]

-

Final Product : The crude product is purified by column chromatography on silica gel to yield (R)-(-)-2-Bromo-1-phenylethanol.[1][12]

-

Characterization : The final product's identity is confirmed by NMR, and the enantiomeric excess (% ee) is determined by chiral HPLC analysis.[1]

Caption: Experimental workflow for the asymmetric synthesis of (R)-2-Bromo-1-phenylethanol.

Comparison of Synthetic Methods

Different synthetic strategies offer trade-offs in terms of yield, enantioselectivity, and reaction conditions.

| Method | Catalyst/Enzyme | Reducing Agent | Typical Yield (%) | Typical ee (%) |

| Catalytic Asymmetric Reduction | (R)-Me-CBS | BH₃-DMS | ~95% | >95% (for R) |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | NADPH/NADH (with regeneration system) | >90% | >99% |

| Kinetic Resolution | Lipase (e.g., Novozym 435) | Acyl donor (e.g., vinyl acetate) | <50% (for alcohol) | >99% |

Note: Data are representative values compiled from typical experimental outcomes.[2][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Video: Naming Enantiomers [jove.com]

- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 5. myheplus.com [myheplus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Bromo-1-phenylethanol (2425-28-7) for sale [vulcanchem.com]

- 8. Buy this compound | 2425-28-7 [smolecule.com]

- 9. This compound | 199343-14-1 | Benchchem [benchchem.com]

- 10. scbt.com [scbt.com]

- 11. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Bromo-1-phenylethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1-phenylethanol, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a chiral alcohol that serves as a versatile building block in the synthesis of various organic molecules. Its structure, featuring a phenyl ring, a hydroxyl group, and a bromine atom on the adjacent carbon, makes it a valuable precursor for the introduction of these functionalities into larger, more complex structures. Accurate and thorough spectroscopic characterization is crucial for its identification, purity assessment, and quality control in research and industrial applications.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.29–7.38 | m | - |

| CH-OH | 4.94–4.96 | m | - |

| CH₂Br | 3.59 (dd), 3.71-3.76 (m) | m | - |

| OH | 2.65 | s | - |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (Quaternary) | 143.7 |

| Aromatic CH | 128.7, 127.9, 125.8 |

| C-OH | 71.3 |

| C-Br | 41.7, 41.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3398 | O-H Stretch (broad) | Alcohol |

| ~3030 | C-H Stretch | Aromatic |

| 2954, 2926 | C-H Stretch | Aliphatic |

| 1494, 1454 | C=C Stretch | Aromatic |

| 1068 | C-O Stretch | Alcohol |

| ~700 | C-Br Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine-containing fragments, with two peaks of similar intensity separated by two mass-to-charge units (m/z).[1]

| m/z | Proposed Fragment Ion |

| 200/202 | [C₈H₉BrO]⁺˙ (Molecular Ion) |

| 121 | [C₈H₉O]⁺ |

| 107 | [C₇H₇O]⁺ |

| 79/81 | [Br]⁺ |

| 77 | [C₆H₅]⁺ |

| 51 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The tube was capped and gently agitated to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: A standard one-pulse sequence was used. Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance the signal of the carbon nuclei. A larger number of scans was typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation (Thin Film):

-

A small drop of neat this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates were gently pressed together to form a thin, uniform liquid film.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the instrument's sample holder, and the infrared spectrum was acquired over a typical range of 4000-400 cm⁻¹. The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Introduction and Ionization (GC-MS):

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.

-

The sample was injected into a gas chromatograph (GC) to separate it from any impurities.

-

The eluent from the GC was directly introduced into the mass spectrometer.

-

Electron ionization (EI) was used to fragment the molecules.

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum, a plot of relative ion intensity versus m/z, was analyzed to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a comprehensive reference for the characterization of this compound. The distinct signals in the NMR, IR, and MS spectra serve as a reliable fingerprint for the identification and quality assessment of this important chemical intermediate. This information is critical for ensuring the integrity of starting materials in research and development, ultimately contributing to the successful synthesis of target molecules.

References

Solubility of 2-Bromo-1-phenylethanol in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-1-phenylethanol, a key chiral building block in pharmaceutical synthesis. Due to a lack of extensive, publicly available quantitative solubility data for this compound in a range of common organic solvents, this document focuses on providing a detailed qualitative assessment of its expected solubility, a robust experimental protocol for determining solubility, and a visualization of a key synthetic pathway.

Executive Summary

This compound is a chiral alcohol that serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. While specific quantitative data is sparse, its molecular structure, featuring both polar and non-polar moieties, suggests miscibility with a range of organic solvents. This guide outlines the principles governing its solubility and provides a detailed methodology for researchers to determine precise solubility data in their specific solvent systems.

Solubility Profile of this compound

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this compound in common organic solvents. The only specific data point found is for the water solubility of the (S)-enantiomer:

| Solvent | Temperature | Solubility |

| Water | Not Specified | 728.59 mg/L[1] |

This limited availability underscores the need for experimental determination of solubility in solvents relevant to specific research and development applications.

Qualitative Solubility Assessment

Based on the molecular structure of this compound, a qualitative assessment of its solubility can be made using the "like dissolves like" principle. The molecule possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, a non-polar phenyl group, and a moderately polar carbon-bromine bond.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound is expected to form hydrogen bonds with these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polarity of these solvents will likely lead to good solvation of the this compound molecule.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar phenyl ring suggests that there will be some degree of solubility in these solvents, though it may be more limited compared to polar solvents. The overall polarity of the molecule will influence its miscibility with highly non-polar solvents like hexane.

-

Ethers (e.g., Diethyl Ether): Diethyl ether is a relatively non-polar solvent but can act as a hydrogen bond acceptor. Therefore, this compound is expected to be soluble in diethyl ether.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent, based on the widely used shake-flask method.

Materials and Equipment

-

This compound (solid or oil)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution from the analytical results, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Mandatory Visualization

The following diagram illustrates a common synthetic pathway for the production of enantiomerically pure (R)- or (S)-2-bromo-1-phenylethanol via the asymmetric reduction of 2-bromoacetophenone.

References

The Synthesis and Strategic Application of 2-Bromo-1-phenylethanol in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

2-Bromo-1-phenylethanol, also known as styrene bromohydrin, is a vital chiral building block in organic synthesis, prized for its utility in the construction of complex, stereochemically defined molecules.[1][2][3] Its structure, featuring a stereogenic center and a reactive bromine atom, makes it a versatile precursor for a variety of pharmaceuticals, particularly in the development of adrenergic receptor modulators.[4] While a singular "discovery" of this compound is not well-documented, its synthetic roots can be traced back to early methods of producing bromohydrins. A notable milestone is a 1956 patent that detailed the preparation of styrene bromohydrin from styrene and bromine in an aqueous solution. This early work laid the foundation for the subsequent evolution of more sophisticated and stereoselective synthetic methodologies that are crucial in contemporary drug discovery and development.

Synthetic Methodologies

The preparation of this compound has evolved significantly, with modern methods focusing on achieving high enantiomeric purity. The primary strategies involve the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.

Asymmetric Reduction of 2-Bromoacetophenone

A highly effective and widely employed method for synthesizing enantiomerically pure this compound is the asymmetric reduction of 2-bromoacetophenone. This can be accomplished through both chemical and biocatalytic approaches.

Chemocatalytic Asymmetric Reduction: This method utilizes chiral catalysts, often based on transition metals like ruthenium or rhodium, in the presence of a hydrogen source to achieve enantioselective reduction.

Biocatalytic Asymmetric Reduction: Enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the reduction of 2-bromoacetophenone.[1][5] These enzymatic reactions are typically performed in aqueous media under mild conditions and can provide excellent yields and enantiomeric excess.[1][5]

Enzymatic Kinetic Resolution of Racemic this compound

An alternative strategy to obtain enantiomerically pure this compound is through the kinetic resolution of a racemic mixture. This technique employs an enzyme, commonly a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.[5]

Quantitative Data on Synthetic Routes

The selection of a synthetic route often depends on factors such as yield, enantiomeric purity, cost, and scalability. The following tables summarize quantitative data for the different synthetic approaches to (R)-(-)-2-Bromo-1-phenylethanol.

| Parameter | Biocatalytic Reduction of 2-Bromoacetophenone | Chemocatalytic Reduction of 2-Bromoacetophenone | Asymmetric Ring Opening of Styrene Oxide |

| Starting Material | 2-Bromoacetophenone | 2-Bromoacetophenone | (rac)-Styrene Oxide |

| Typical Catalyst | Ketoreductase (KRED) | Ru- or Rh-based chiral complexes | Chiral (R,R)-Salen-Co(III)OAc complex |

| Typical Yield (%) | >95 | High | ~45 (for resolved alcohol) |

| Enantiomeric Excess (% ee) | >99 | High | >98 |

Detailed Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone

Objective: To synthesize (R)-(-)-2-Bromo-1-phenylethanol using a ketoreductase.

Materials:

-

2-Bromoacetophenone

-

Ketoreductase (KRED)

-

Isopropanol (IPA)

-

Phosphate buffer

-

Ethyl acetate

Procedure:

-

A suspension of the ketoreductase is prepared in a phosphate buffer.

-

2-Bromoacetophenone is dissolved in a minimal amount of isopropanol.

-

The substrate solution is added to the enzyme suspension.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.

-

Reaction progress and enantiomeric excess are monitored by chiral HPLC.

-

Upon completion, the mixture is extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-(-)-2-Bromo-1-phenylethanol.[1]

Protocol 2: Chemocatalytic Asymmetric Reduction of 2-Bromoacetophenone

Objective: To synthesize (R)-(-)-2-Bromo-1-phenylethanol using a chiral ruthenium catalyst.

Materials:

-

2-Bromoacetophenone

-

Chiral Ru-catalyst

-

Isopropanol (IPA)

-

Base (e.g., potassium tert-butoxide)

-

Dichloromethane

Procedure:

-

The chiral Ru-catalyst and a base are dissolved in isopropanol under an inert atmosphere.

-

A solution of 2-bromoacetophenone in isopropanol is added to the catalyst mixture.

-

The reaction is stirred at a specific temperature (e.g., 40 °C) for 4-12 hours.

-

The reaction is monitored by TLC or GC.

-

Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography to afford (R)-(-)-2-Bromo-1-phenylethanol.[1]

Protocol 3: Enzymatic Kinetic Resolution of Racemic this compound

Objective: To resolve racemic this compound using a lipase.

Materials:

-

Racemic this compound

-

Lipase (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., n-hexane)

Procedure:

-

Racemic this compound is dissolved in an organic solvent.

-

The lipase and an acyl donor are added to the solution.

-

The reaction is carried out at a controlled temperature with stirring.

-

The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining alcohol.

-

Once the desired resolution is achieved, the enzyme is removed by filtration.

-

The acylated product and the unreacted enantiomer are separated by column chromatography.[5]

Applications in Drug Development: A Precursor to β-Blocker Analogs

The enantiopure forms of this compound are highly valuable in the pharmaceutical industry, particularly in the synthesis of β-blockers. The therapeutic efficacy of these drugs is often stereochemistry-dependent. (R)-(-)-2-Bromo-1-phenylethanol serves as a key precursor to (S)-styrene oxide, a crucial intermediate in the synthesis of various (S)-β-blockers.[2]

The synthetic utility of (R)-(-)-2-Bromo-1-phenylethanol in this context involves an intramolecular cyclization to form the chiral epoxide, (S)-styrene oxide, which then undergoes nucleophilic ring-opening with an appropriate amine to yield the target β-blocker analog.[2]

Visualizations

Caption: Synthetic pathways to enantiopure this compound.

Caption: Synthesis of a β-blocker analog from (R)-(-)-2-Bromo-1-phenylethanol.

References

Green chemistry approaches to 2-Bromo-1-phenylethanol synthesis

An In-depth Technical Guide to Green Chemistry Approaches for 2-Bromo-1-phenylethanol Synthesis

Introduction

This compound is a crucial chiral building block in the synthesis of numerous pharmaceutically active compounds.[1] The stereochemistry of this intermediate is often fundamental to the biological activity and selectivity of the final drug substance.[1] Traditional synthetic routes for such compounds often rely on stoichiometric reagents and volatile organic solvents, raising environmental and safety concerns. Green chemistry principles, which focus on waste reduction, use of renewable resources, and avoidance of hazardous substances, are guiding the development of new, sustainable synthetic methodologies.[2][3] This guide provides a comprehensive overview of green chemistry approaches for the synthesis of this compound, focusing on biocatalysis, solvent-free conditions, and other environmentally benign techniques.

Core Green Synthetic Strategies

The most prevalent green strategies for producing enantiomerically pure this compound center on the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone.[1][2] Biocatalytic methods have emerged as a powerful and eco-friendly approach, offering high enantioselectivity under mild conditions.[4]

Biocatalytic Asymmetric Reduction

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high specificity.[5] For the synthesis of this compound, alcohol dehydrogenases (ADHs) are highly effective for the enantioselective reduction of 2-bromoacetophenone.[6] This method stands out as a greener alternative to conventional chemical reductions.[1]

-

Mechanism : The biocatalytic reduction is governed by the enzyme's inherent stereopreference, which often follows Prelog's rule.[2] A variety of microorganisms can be screened to find enzymes that produce the desired (R)- or (S)-enantiomer with high purity.[2] The process typically requires a cofactor like NADH or NADPH, which is continuously regenerated using a co-substrate system, such as glucose and glucose dehydrogenase.[6]

-

Advantages : This approach offers excellent stereocontrol, with reports of achieving high enantiomeric excess (ee).[4] Reactions are performed in aqueous media under mild temperature and pH conditions, significantly reducing the environmental impact.[5]

Enzymatic Kinetic Resolution

An alternative biocatalytic strategy is the kinetic resolution of a racemic mixture of this compound. This technique employs an enzyme, most commonly a lipase, to selectively acylate one of the enantiomers.[6]

-

Mechanism : The enzyme catalyzes the reaction of an acyl donor (like vinyl acetate) with one enantiomer at a much faster rate than the other.[6][7] This allows for the separation of the faster-reacting acylated enantiomer from the unreacted, enantiomerically enriched alcohol.[6]

-

Application : While this method does not produce a single enantiomer in 100% theoretical yield (maximum is 50% for the unreacted enantiomer), it is a valuable tool for obtaining enantiopure compounds. The choice of enzyme, solvent, and acyl donor is critical for achieving high selectivity.[6][7]

Solvent-Free and Alternative Solvent Approaches

A core principle of green chemistry is the elimination or replacement of hazardous solvents.[8]

-

Solvent-Free Catalysis : Research has demonstrated the efficacy of solid acid catalysts, such as potassium hydrogen sulfate (KHSO₄), in promoting reactions like the self-condensation of this compound derivatives under solvent-free (neat) conditions.[2] This approach avoids the use of volatile organic compounds and simplifies product purification.[2]

-

Green Solvents : Where solvents are necessary, the focus is on using environmentally benign options like water, supercritical carbon dioxide, or ionic liquids.[8] Biocatalytic reductions, for instance, are often carried out in buffered aqueous solutions.[6]

Electrochemical Methods

Electroorganic chemistry presents a sustainable alternative to traditional redox reactions by using electrons as "traceless" reagents.[2] This technique minimizes waste by avoiding the need for stoichiometric chemical oxidants or reductants.[2] While achieving high stereocontrol in electrochemical synthesis remains a challenge, it has been successfully applied to related transformations, such as the bromohydroxylation of styrene in flow reactors, demonstrating its potential for greener synthesis pathways.[2]

Quantitative Data Summary

The following table summarizes quantitative data for different synthetic protocols for preparing chiral this compound, providing a comparison of their effectiveness.

| Method | Catalyst/Enzyme | Reagent(s) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Catalytic Reduction | (S)-Me-CBS | NaBH₄/Me₂S·O₄ | 98% | 95% (for the (S)-enantiomer) | [1] |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Cofactor (e.g., NADPH), Co-substrate (e.g., Glucose) | High Conversion Expected | >97% (for the (S)-enantiomer) | [4][6] |

| Solvent-Free Condensation * | KHSO₄ (10 mol%) | None (neat reaction) | 75-91% | Not Applicable | [2] |

*Note: Data for the solvent-free method pertains to the self-condensation of this compound derivatives, not their direct synthesis. It is included to illustrate a relevant green chemistry technique.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone

This protocol describes a general procedure using a whole-cell biocatalyst.[1][6]

-

Cell Culture and Preparation : A selected microorganism is cultured in a suitable growth medium until it reaches the late exponential or early stationary phase. The cells are then harvested by centrifugation, washed with a phosphate buffer, and re-suspended in the same buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).[1]

-

Biotransformation Setup : The cell suspension is transferred to a bioreactor. A cofactor regeneration system is established by adding a co-substrate, such as glucose.[1][6]

-

Reaction Initiation : 2-Bromoacetophenone, often dissolved in a minimal amount of a water-miscible co-solvent like DMSO, is added to the reaction mixture (e.g., to a final concentration of 10-50 mM).[1][6]

-

Reaction Conditions : The reaction is maintained at a controlled temperature (e.g., 25-30 °C) and pH (e.g., 7.0) with gentle agitation.[1][6]

-

Monitoring : The reaction progress, including substrate conversion and product enantiomeric excess, is monitored periodically using HPLC or GC.[1][6]

-

Workup and Purification : Once the desired conversion is achieved, the cells are separated by centrifugation. The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.[1][6]

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol is based on lipase-catalyzed acylation.[6]

-

Reaction Setup : Racemic this compound is dissolved in a suitable organic solvent, such as n-hexane.[6]

-

Reagent Addition : An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Novozym 435, a commercially available immobilized lipase) are added to the solution.[6][7]

-

Reaction Conditions : The mixture is stirred at a controlled temperature (e.g., 42 °C) for a specific duration.[6] For a similar substrate, optimal conditions were found to be 75 minutes.[7]

-

Monitoring : The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the acylated product.[6]

-

Separation : When the desired level of resolution is reached (typically close to 50% conversion), the enzyme is removed by simple filtration. The filtrate contains the enantiomerically enriched unreacted alcohol and the acylated enantiomer, which can then be separated.[6]

Mandatory Visualizations

Caption: Green synthetic pathways to enantiopure this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 199343-14-1 | Benchchem [benchchem.com]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. This compound | 2425-28-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Buy this compound | 2425-28-7 [smolecule.com]

Methodological & Application

Asymmetric Synthesis of (R)-2-Bromo-1-phenylethanol via Ketone Reduction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-2-Bromo-1-phenylethanol, a key chiral intermediate in the development of various pharmaceuticals. The primary focus is on the enantioselective reduction of the prochiral ketone, 2-bromoacetophenone, utilizing both chemocatalytic and biocatalytic methodologies.

Introduction

(R)-2-Bromo-1-phenylethanol is a valuable chiral building block, with its specific stereochemistry being crucial for the biological activity of numerous active pharmaceutical ingredients. The asymmetric reduction of 2-bromoacetophenone is a direct and efficient route to obtain this enantiomerically pure alcohol. This note explores two highly effective methods: the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts and biocatalytic reduction employing whole-cell systems.

Chemocatalytic Approach: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1][2][3] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane source such as borane-dimethyl sulfide (BMS) or borane-THF complex.[4] The catalyst creates a chiral environment, directing the hydride transfer to one face of the ketone, which results in the formation of the desired alcohol enantiomer with high stereoselectivity.[5] For the synthesis of the (R)-enantiomer of 2-bromo-1-phenylethanol, the (S)-CBS catalyst is employed.

Performance of CBS Catalysts in the Reduction of 2-Bromoacetophenone

| Catalyst | Reducing Agent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-Methyl-CBS | BH₃·SMe₂ | -20 to RT | High | >95 |

| (S)-Butyl-CBS | BH₃·THF | -78 to RT | High | >96 |

| Polymer-bound (S)-CBS | BH₃·THF | RT | High | >90 |

Note: "High" yield typically refers to yields above 90%. Exact values can vary based on specific reaction conditions and scale.

Experimental Protocol: CBS-Catalyzed Reduction of 2-Bromoacetophenone

This protocol details the asymmetric reduction of 2-bromoacetophenone to (R)-2-Bromo-1-phenylethanol using the (S)-Methyl-CBS catalyst and borane-dimethyl sulfide complex.

Materials:

-

2-Bromoacetophenone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with (S)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) and anhydrous THF (5 mL per 1 g of ketone).

-

Cooling: The flask is cooled to 0-5 °C in an ice-water bath.

-

Borane Addition: Borane-dimethyl sulfide complex (0.6-1.0 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The mixture is stirred for an additional 10-15 minutes.

-

Substrate Addition: A solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

-

Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of methanol at 0-5 °C until gas evolution ceases.

-

Work-up: The mixture is warmed to room temperature and 1 M HCl is added. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (R)-2-Bromo-1-phenylethanol.

-

Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Biocatalytic Approach: Whole-Cell Reduction

Biocatalytic reductions offer a green and highly selective alternative to chemical methods. Various microorganisms, particularly yeast strains like Rhodotorula mucilaginosa, have been shown to effectively reduce 2-bromoacetophenone to the corresponding alcohol with high enantioselectivity.[6][7] This method often utilizes whole cells, which contain the necessary enzymes (ketoreductases) and cofactor regeneration systems, making it a cost-effective and operationally simple approach.[8]

Performance of Biocatalysts in the Reduction of 2-Bromoacetophenone

| Biocatalyst | Co-substrate | pH | Temp. (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Rhodotorula mucilaginosa | Glucose | 6.5 | 34 | >90 | >99 (S) |

| Rhodotorula rubra | Glucose | 7.0 | 28 | >99 | 94-99 (R) |

Note: The stereochemical outcome ((R) or (S)) is species and strain-dependent. For the synthesis of the (R)-enantiomer, a suitable strain such as Rhodotorula rubra should be selected.

Experimental Protocol: Biocatalytic Reduction using Rhodotorula rubra

This protocol describes the whole-cell bioreduction of 2-bromoacetophenone to (R)-2-Bromo-1-phenylethanol.

Materials:

-

Rhodotorula rubra strain

-

Yeast extract peptone dextrose (YPD) growth medium

-

Phosphate buffer (pH 7.0)

-

Glucose

-

2-Bromoacetophenone

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cell Culture: Rhodotorula rubra is cultured in YPD medium at 28-30 °C with shaking until it reaches the late exponential or early stationary growth phase.

-

Cell Harvesting: The cells are harvested by centrifugation and washed with sterile phosphate buffer (pH 7.0).

-

Biotransformation Setup: The washed cells are resuspended in the phosphate buffer containing a co-substrate, typically glucose (e.g., 2% w/v), to facilitate cofactor regeneration.

-

Substrate Addition: 2-Bromoacetophenone, often dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol to aid solubility, is added to the cell suspension.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 28-30 °C) with gentle agitation.

-

Reaction Monitoring: The progress of the reduction and the enantiomeric excess of the product are monitored by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.

-

Extraction: Once the desired conversion is achieved, the reaction mixture is saturated with NaCl and extracted multiple times with ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography if necessary.

-

Analysis: The final product's enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

Asymmetric Ketone Reduction Workflow

Caption: General workflow for asymmetric ketone reduction.

Signaling Pathway of CBS Reduction

Caption: Mechanism of CBS-catalyzed ketone reduction.

References

- 1. grokipedia.com [grokipedia.com]

- 2. kanto.co.jp [kanto.co.jp]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. academicjournals.org [academicjournals.org]

- 7. academicjournals.org [academicjournals.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Chiral Epoxides from 2-Bromo-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral epoxides are critical building blocks in the synthesis of a wide range of pharmaceuticals and fine chemicals due to their ability to introduce stereocenters with high fidelity. Styrene oxide, in its enantiomerically pure forms, is a valuable intermediate for the synthesis of various biologically active molecules. This document provides detailed protocols for the synthesis of chiral styrene oxide from racemic 2-bromo-1-phenylethanol via a chemoenzymatic approach. The strategy involves an initial enzymatic kinetic resolution of the racemic bromohydrin followed by a stereospecific base-mediated cyclization to yield the desired chiral epoxide.

Overall Synthesis Strategy

The synthesis of chiral styrene oxide from racemic this compound is a two-step process. The first step involves the separation of the racemic mixture to obtain an enantiomerically enriched bromohydrin. This is efficiently achieved through enzymatic kinetic resolution. The second step is the conversion of the chiral bromohydrin into the corresponding chiral epoxide through an intramolecular SN2 reaction, which is induced by a base. This cyclization proceeds with an inversion of stereochemistry at the carbon atom bearing the bromine.

Caption: Overall workflow for the synthesis of chiral styrene oxide.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound using Lipase

This protocol describes the kinetic resolution of racemic this compound via lipase-catalyzed acetylation, yielding enantiomerically enriched (S)-2-bromo-1-phenylethanol and (R)-2-bromo-1-phenylethyl acetate.

Materials:

-

Racemic this compound

-

Immobilized Lipase B from Candida antarctica (Novozym® 435)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., n-hexane, toluene)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a dry flask, dissolve racemic this compound (1.0 eq) in the chosen anhydrous organic solvent.

-

Add vinyl acetate (1.5 - 2.0 eq) to the solution.

-

Add Novozym® 435 (typically 10-20% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress using chiral HPLC or GC.

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This can take from several hours to a day depending on the specific conditions.

-

Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any acetic acid formed, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Separate the unreacted (S)-2-bromo-1-phenylethanol from the (R)-2-bromo-1-phenylethyl acetate by flash column chromatography on silica gel.

Expected Outcome: This procedure typically yields (S)-2-bromo-1-phenylethanol with an enantiomeric excess of >99%.[1] The (R)-2-bromo-1-phenylethyl acetate can be collected and hydrolyzed back to (R)-2-bromo-1-phenylethanol if desired.

Protocol 2: Base-Mediated Cyclization of Chiral this compound

This protocol describes the conversion of enantiomerically pure this compound to the corresponding chiral styrene oxide. The reaction proceeds via an intramolecular SN2 reaction, resulting in an inversion of configuration at the carbon bearing the bromine.

Caption: Logical relationship for the base-mediated cyclization.

Materials:

-

Enantiomerically pure this compound (e.g., (S)-enantiomer from Protocol 1)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-